2-Acetylpyrene

Crystal Engineering Molecular Geometry Materials Design

2-Acetylpyrene (2-AcPY) is a C2-symmetric regioisomer of the polycyclic aromatic ketone acetylpyrene, distinguished by the placement of its acetyl substituent at the 2-position of the pyrene ring system. This compound serves as a key intermediate in the synthesis of 2-functionalized pyrene-derived scaffolds, which are particularly valuable in the preparation of fluorescent probes and organic electronic materials.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 789-06-0
Cat. No. B1598612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpyrene
CAS789-06-0
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2
InChIInChI=1S/C18H12O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3
InChIKeyYRBFSDPXSWUPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylpyrene (CAS 789-06-0): A Regiospecific Pyrene Ketone Building Block for Materials and Biochemical Research


2-Acetylpyrene (2-AcPY) is a C2-symmetric regioisomer of the polycyclic aromatic ketone acetylpyrene, distinguished by the placement of its acetyl substituent at the 2-position of the pyrene ring system . This compound serves as a key intermediate in the synthesis of 2-functionalized pyrene-derived scaffolds, which are particularly valuable in the preparation of fluorescent probes and organic electronic materials [1]. Unlike the more accessible 1-acetylpyrene, the 2-substituted topology of 2-AcPY often confers distinct molecular geometry, influencing its physicochemical properties and interactions with biological macromolecules [2].

1 Regiospecific C2-symmetric pyrene ketone building block for 2-functionalized scaffold synthesis
2 Near-planar molecular geometry reported by X-ray crystallography, supporting materials-design workflows
3 Type I CYP2A13 binding without coumarin 7-hydroxylation inhibition, enabling probe-development studies

Why 1-Acetylpyrene Cannot Simply Replace 2-Acetylpyrene in Precision Research Applications


Generic substitution between regioisomeric acetylpyrenes is not scientifically valid due to profound differences in molecular geometry, electronic structure, and biological recognition. X-ray crystallographic data reveals that 2-AcPY adopts an almost planar conformation with torsion angles of −5.4°/2.7°, whereas 1-AcPY exhibits a significantly twisted geometry with torsion angles of 36.3°/−35.8° [1]. This divergence directly impacts molecular packing, photophysical behavior, and, critically, the ability to engage in specific binding interactions. Furthermore, while both isomers induce Type I binding spectra with human cytochrome P450 2A13, only 1-acetylpyrene acts as a strong inhibitor of coumarin 7-hydroxylation, indicating distinct binding modes that preclude simple replacement [2].

Geometry
Near-planar; torsion angle ~ −5.4°/2.7°
Significantly twisted; torsion angle ~ 36.3°/−35.8°
CYP2A13
Type I binding; non-inhibitor of coumarin 7-hydroxylation
Type I binding; strong inhibitor of coumarin 7-hydroxylation
Nitration
Requires multi-step route via tetrahydropyrene; yields 2-acetyl-6-nitropyrene
Direct nitration yields 3-, 6-, and 8-nitro derivatives

Quantitative Differentiation Evidence for 2-Acetylpyrene Against Its Closest Analogs


Near-Planar Molecular Conformation vs. Significantly Twisted Geometry in the 1-Regioisomer

The acetyl group in 2-acetylpyrene adopts a near-planar conformation relative to the pyrene ring, contrasting sharply with the twisted geometry observed in the 1-regioisomer. This is quantified by the carbonyl torsion angle (τ, C1-C2-C11-O1) measured via single-crystal X-ray diffraction [1].

Carbonyl Torsion Angle
Head-to-head
τ = −5.4° / 2.7°
Reported near-planar geometry context for materials screening
1-AcPY comparator: τ = 36.3° / −35.8°; X-ray, 293 K
Crystal Engineering Molecular Geometry Materials Design

Differential Inhibition of Human Cytochrome P450 2A13

Both 1- and 2-acetylpyrene bind to human CYP2A13, but they exhibit a critical functional difference in their downstream inhibitory effects. 1-Acetylpyrene is a strong inhibitor of coumarin 7-hydroxylation, a marker activity for CYP2A13, while 2-acetylpyrene does not exhibit this inhibitory property [1].

CYP2A13 Inhibition
Head-to-head
Non-inhibitor of coumarin 7-hydroxylation
Reported functional divergence for probe-design context
1-AcPY is a strong inhibitor; recombinant CYP2A13 assay
Xenobiotic Metabolism Enzyme Inhibition Drug Discovery

Regiospecific Engagement in Reversible Friedel-Crafts Acyl Rearrangements

Under superacidic conditions (PPA, 80–120 °C), 2-acetylpyrene participates in a unique network of reversible intermolecular isomerizations with other acetylpyrenes that is distinct from the behavior of 1-acetylpyrene. 2-AcPY is a product of the reaction mixture that includes 1-AcPY, 1,3-Ac2PY, 1,6-Ac2PY, and 1,8-Ac2PY, demonstrating its thermodynamic stability under these conditions .

Acyl Isomerization
Data to verify
Thermodynamically stable product via PPA rearrangement
Reported synthetic route context for procurement review
PPA, 80–120 °C; HPLC separation; source-specific
Synthetic Methodology Reaction Mechanism Isomerization

Distinct Regiochemical Outcome in Electrophilic Nitration Compared to 1-Acetylpyrene

The nitration of 2-acetylpyrene proceeds via a distinct synthetic route and leads to different product distributions compared to the direct nitration of 1-acetylpyrene. The synthesis of nitro-2-acetylpyrenes requires tetrahydropyrene as a starting point, while 1-acetylpyrene can be directly nitrated to yield 3-, 6-, and 8-nitro derivatives [1]. This implies a fundamentally different reactivity pattern governed by the position of the acetyl group.

Nitration Regiochemistry
Cross-study
2-Ac-6-nitropyrene via multi-step route
Reported regiochemical context for precursor selection
1-AcPY direct nitration: 3-/6-/8-nitro isomers
Electrophilic Substitution Regioselectivity Stable Ion Chemistry

Optimal Scientific and Industrial Application Scenarios for 2-Acetylpyrene


Design of Planar Building Blocks for Organic Field-Effect Transistors (OFETs)

The near-planar conformation of 2-acetylpyrene (τ ≈ −5.4°/2.7°), confirmed by X-ray crystallography, positions it as an ideal building block for creating highly ordered thin films with strong π-π stacking interactions [1]. This geometric advantage is critical for enhancing charge carrier mobility in OFETs, offering a distinct performance edge over 1-acetylpyrene, whose twisted conformation (τ ≈ 36.3°) disrupts efficient molecular packing.

Development of Selective Fluorescent Probes for CYP2A13 Enzymology

Researchers developing activity-based probes or sensors for human CYP2A13 should select 2-acetylpyrene over its 1-isomer. Its unique ability to induce a Type I binding spectrum with CYP2A13 without inhibiting its catalytic activity makes it an ideal scaffold for designing substrate-based fluorescent reporters that do not interfere with the enzyme's function [2].

Isomerization-Mediated Synthesis of 2-Functionalized Pyrene Libraries

For synthetic chemists building libraries of 2-substituted pyrenes, 2-acetylpyrene can be accessed not only through direct synthesis from tetrahydropyrene but also through the controlled, reversible Friedel-Crafts acyl rearrangement of 1-acetylpyrene or diacetylpyrenes in PPA at 80–120 °C . This thermodynamic route can simplify the procurement strategy when developing diverse compound collections.

Synthesis of Regiospecifically Nitrated Pyrene Derivatives for Stable Ion Studies

In mechanistic studies requiring nitro-substituted pyrenes, 2-acetylpyrene is essential for generating 2-acetyl-6-nitropyrene, a precursor to specific onium dications studied by low-temperature protonation in superacidic media [3]. The 1-regioisomer cannot be substituted here, as it yields a different set of nitrated products.

Application
Selection Property
Validation Focus
OFET planar building-block design
Near-planar molecular geometry
π-π stacking efficiency in thin films
CYP2A13 fluorescent probe development
Type I binding without catalytic inhibition
Substrate-based reporter selectivity
2-Functionalized pyrene library synthesis
Thermodynamic stability under PPA conditions
Isomerization-mediated route feasibility
Regiospecific nitrated pyrene studies
Distinct electrophilic substitution pattern
2-Ac-6-nitropyrene precursor availability
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